molecular formula C15H29NO7 B12515253 3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid

3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid

Katalognummer: B12515253
Molekulargewicht: 335.39 g/mol
InChI-Schlüssel: BNEABPAHFUZFEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid is a synthetic organic compound with the molecular formula C15H29NO7 and a molecular weight of 335.39 g/mol . This compound is characterized by its unique structure, which includes multiple ether and amide linkages, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of 2,2,5-trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid with appropriate reagents to form the desired product . The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and other biomolecules, influencing their function and stability . This interaction is crucial in applications such as targeted protein degradation and drug delivery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid stands out due to its specific combination of ether and amide linkages, which provide unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Eigenschaften

Molekularformel

C15H29NO7

Molekulargewicht

335.39 g/mol

IUPAC-Name

3-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C15H29NO7/c1-15(2,3)23-14(19)16(4)6-8-21-10-12-22-11-9-20-7-5-13(17)18/h5-12H2,1-4H3,(H,17,18)

InChI-Schlüssel

BNEABPAHFUZFEQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.